molecular formula C4H10N2O2S B6604298 N-methylcyclopropanesulfonohydrazide CAS No. 2153768-95-5

N-methylcyclopropanesulfonohydrazide

Cat. No.: B6604298
CAS No.: 2153768-95-5
M. Wt: 150.20 g/mol
InChI Key: YAXKIPXUULCSMI-UHFFFAOYSA-N
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Description

N-methylcyclopropanesulfonohydrazide is a chemical compound with the molecular formula C4H10N2O2S It is a sulfonohydrazide derivative, characterized by the presence of a cyclopropane ring attached to a sulfonohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylcyclopropanesulfonohydrazide typically involves the reaction of cyclopropanesulfonyl chloride with methylhydrazine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The general reaction scheme is as follows:

Cyclopropanesulfonyl chloride+MethylhydrazineThis compound+HCl\text{Cyclopropanesulfonyl chloride} + \text{Methylhydrazine} \rightarrow \text{this compound} + \text{HCl} Cyclopropanesulfonyl chloride+Methylhydrazine→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methylcyclopropanesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-methylcyclopropanesulfonohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methylcyclopropanesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonohydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanesulfonohydrazide: Lacks the methyl group, leading to different reactivity and applications.

    N-methylsulfonohydrazide: Lacks the cyclopropane ring, affecting its structural properties and uses.

Uniqueness

N-methylcyclopropanesulfonohydrazide is unique due to the presence of both a cyclopropane ring and a sulfonohydrazide group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-methylcyclopropanesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c1-6(5)9(7,8)4-2-3-4/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXKIPXUULCSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(N)S(=O)(=O)C1CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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